Ethyl (2,5-difluorophenyl)(difluoro)acetate
Description
Ethyl (2,5-difluorophenyl)(difluoro)acetate is a fluorinated ester featuring a 2,5-difluorophenyl group attached to a difluoro-substituted acetate moiety. Fluorination at both the phenyl ring and acetate positions enhances lipophilicity and metabolic stability, making such compounds valuable in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H8F4O2 |
|---|---|
Molecular Weight |
236.16 g/mol |
IUPAC Name |
ethyl 2-(2,5-difluorophenyl)-2,2-difluoroacetate |
InChI |
InChI=1S/C10H8F4O2/c1-2-16-9(15)10(13,14)7-5-6(11)3-4-8(7)12/h3-5H,2H2,1H3 |
InChI Key |
VQHNGHVNEMFEGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC(=C1)F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2,5-difluorophenyl)(difluoro)acetate typically involves the esterification of 2,5-difluorophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2,5-difluorophenyl)(difluoro)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: Formation of 2,5-difluorobenzoic acid or 2,5-difluorobenzophenone.
Reduction: Formation of 2,5-difluorophenylethanol.
Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used.
Scientific Research Applications
Ethyl (2,5-difluorophenyl)(difluoro)acetate is a fluorinated organic compound with the molecular formula and a molecular weight of 236.17 g/mol. It is characterized by two fluorine atoms on the phenyl ring and two fluorine atoms on the acetate moiety. The compound is identified by its CAS number 1343850-82-7. Studies on similar compounds indicate that fluorinated derivatives often exhibit altered pharmacokinetics and increased binding affinity to biological targets, which could also apply to this compound.
Interactions
Interaction studies involving this compound focus on its reactivity with biological molecules and other chemicals. Research into its interactions with enzymes or receptors could provide insights into its potential therapeutic uses. Understanding how this compound interacts with other chemicals may reveal synergistic effects that enhance its efficacy in applications like drug formulation or pest control.
Potential Applications
This compound is unique due to its specific substitution pattern and the presence of multiple fluorine atoms, which may enhance its chemical stability and biological activity compared to other similar compounds. It has potential applications in various fields, including pharmaceuticals and agrochemicals. These reactions are essential for synthesizing derivatives that may possess enhanced properties or activities.
While specific case studies and comprehensive data tables for this compound are not available within the provided search results, research on related compounds, such as Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate (CAS Number: 1248075-48-0, Molecular Formula: , Molecular Weight: 234.09 g/mol), offers insights into potential applications.
Scientific Research Applications of Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate
- Chemistry Used as a building block in the synthesis of more complex organic molecules.
- Biology Investigated for its potential biological activity and interactions with biological targets.
- Medicine Explored for its potential therapeutic properties, particularly in the development of new drugs.
- Industry Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Biological Activities of Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate
- Antimicrobial Activity Preliminary studies suggest that similar compounds exhibit antimicrobial properties against a range of pathogens.
- Anti-inflammatory Effects Compounds structurally related to this compound have shown anti-inflammatory activity in various models.
- Cytotoxicity Investigations into its cytotoxic effects have been conducted using different cancer cell lines. The compound's potential as an anticancer agent is currently under exploration.
| Activity Type | Findings |
|---|---|
| Antimicrobial | Exhibits activity against Gram-positive bacteria |
| Anti-inflammatory | Reduces inflammation in animal models |
| Cytotoxicity | Induces cell death in cancer cell lines |
Mechanism of Action
The mechanism of action of Ethyl (2,5-difluorophenyl)(difluoro)acetate involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Varying Halogen Substitution
Key Observations :
- Fluorine vs. Chlorine : Chlorine substitution () increases molecular weight and lipophilicity (XLogP3 = 4.1) compared to fluorine analogues. Chlorine’s larger atomic size may also reduce metabolic clearance rates in vivo.
- Substituent Position : 2,5-Difluorophenyl groups () exhibit distinct electronic effects compared to 2,4-difluorophenyl derivatives, influencing reactivity in coupling reactions (e.g., triazine formation in ).
Functional Group Modifications
Key Observations :
Biological Activity
Ethyl (2,5-difluorophenyl)(difluoro)acetate is a fluorinated organic compound with the molecular formula C₁₀H₈F₄O₂ and a molecular weight of 236.17 g/mol. This compound is characterized by the presence of four fluorine atoms, which significantly influence its chemical properties and biological activity. The unique substitution pattern and fluorination may enhance its stability and reactivity, making it a candidate for various applications in medicinal chemistry and agrochemicals.
The synthesis of this compound can be achieved through several methods, including nucleophilic substitution reactions and esterification processes. These methods allow for the production of derivatives that may exhibit improved biological activities compared to non-fluorinated counterparts. The compound's structure is crucial for its interaction with biological targets, which can lead to altered pharmacokinetics and increased binding affinity.
The biological activity of this compound primarily stems from its interactions with enzymes and receptors in biological systems. Research indicates that fluorinated compounds often show enhanced interactions with biological targets due to their unique electronic properties. This compound may modulate the activity of specific enzymes or receptors, leading to various therapeutic effects.
Case Studies and Research Findings
-
Anticancer Activity :
- A study investigated the cytotoxic effects of similar fluorinated compounds on human cancer cell lines, revealing that such compounds often exhibit significant anticancer properties. For example, derivatives with fluorinated phenyl groups showed IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
- Enzyme Inhibition :
-
Synergistic Effects :
- Interaction studies suggest that this compound may exhibit synergistic effects when combined with other therapeutic agents. This could enhance its efficacy in drug formulations or pest control applications.
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
